5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is a heterocyclic compound that features an iodine atom attached to a pyrrolo[2,3-D]pyrimidine core
Mechanism of Action
Target of Action
The primary target of 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is Janus kinase 1 (JAK1) . JAK1 is a member of the Janus kinase family, which plays a crucial role in the signaling pathways of various cytokines and growth factors . This compound has also been associated with Bruton’s tyrosine kinase (BTK) , which is significant in B-cell signaling .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that rely on JAK1, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of JAK1 affects several biochemical pathways, particularly those involved in cytokine signaling . Cytokines are crucial for cell communication and immune responses. By inhibiting JAK1, this compound can disrupt these pathways, potentially leading to downstream effects such as altered immune responses .
Pharmacokinetics
These tests are crucial for understanding how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The primary result of the action of this compound is the inhibition of JAK1 activity . This leads to disruption of cytokine signaling pathways, which can have various molecular and cellular effects depending on the specific pathway and cell type involved .
Biochemical Analysis
Biochemical Properties
Pyrrolopyrimidines, a class of compounds to which it belongs, have been shown to interact with various enzymes and proteins .
Cellular Effects
Related compounds have been shown to have cytotoxic activity .
Molecular Mechanism
Related compounds have been shown to inhibit certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one typically involves the iodination of a pyrrolo[2,3-D]pyrimidine precursor. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with iodine in the presence of a suitable oxidizing agent such as N-iodosuccinimide (NIS) . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide.
Suzuki Coupling: Palladium catalysts and bases such as potassium carbonate are typically used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido or cyano derivatives.
Coupling Products: Biaryl compounds are commonly formed through Suzuki coupling reactions.
Scientific Research Applications
5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential to interact with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine: Similar in structure but with a chlorine atom instead of a hydrogen at the 4-position.
5-Iodo-7-tosyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine: Contains a tosyl group at the 7-position and an amine group at the 4-position.
Uniqueness
5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its iodine atom makes it particularly useful in radiolabeling studies and as a precursor for further functionalization in synthetic chemistry.
Properties
IUPAC Name |
5-iodo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYIUMOXLCMESH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447357 |
Source
|
Record name | 5-Iodo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135352-71-5 |
Source
|
Record name | 5-Iodo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.